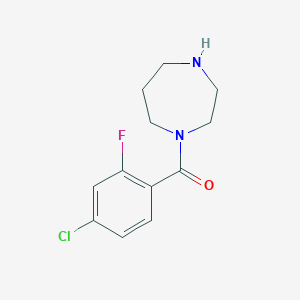

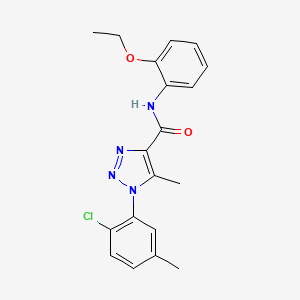

![molecular formula C16H19N5O2 B2659942 1,3-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide CAS No. 2097862-15-0](/img/structure/B2659942.png)

1,3-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazoles are known for their wide range of applications in medicinal chemistry and agriculture .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazoles are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . Another common method involves the condensation of acetylacetone and hydrazine to give 3,5-dimethylpyrazole .Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms. In the case of 3,5-dimethylpyrazole, there are two methyl groups attached to the carbon atoms at the 3rd and 5th positions .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including N-alkylation and O-alkylation . They can also act as ligands in coordination chemistry .Physical And Chemical Properties Analysis

Pyrazoles are typically white solids that dissolve well in polar organic solvents . The exact physical and chemical properties of this specific compound would depend on its precise structure.Aplicaciones Científicas De Investigación

Synthesis of Novel Heterocyclic Compounds

Researchers have developed methods for the synthesis of novel heterocyclic compounds that contain the pyrazole moiety. For example, Kumar and Mashelker (2007) described the preparation of oxadiazole heterocyclic compounds starting from ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate, aiming to enhance hypertensive activity (Kumar & Mashelker, 2007). This highlights the compound's utility in developing potential therapeutics targeting cardiovascular diseases.

Development of Advanced Materials

Faghihi and Mozaffari (2008) synthesized new polyamides using 2,5-bis[(4-carboxyanilino)carbonyl]pyridine and aromatic diamines, showcasing the role of similar structures in creating materials with specific thermal and solubility properties (Faghihi & Mozaffari, 2008). These materials could find applications in various industries, including electronics and textiles, due to their unique chemical and physical properties.

Antimicrobial and Antitumor Activities

Compounds derived from 1,3-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide have been evaluated for their biological activities. El‐Borai et al. (2013) reported the synthesis of pyrazolopyridine derivatives and their evaluation for antioxidant, antitumor, and antimicrobial activities, demonstrating their potential as therapeutic agents (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013). This indicates the compound's significance in drug discovery and pharmaceutical research.

Binding to DNA Sequences

The ability of derivatives to bind specific DNA sequences was explored by Swalley, Baird, and Dervan (1996), who used pyrrole−imidazole polyamides to recognize core 5‘-GGG-3‘ sequences in DNA's minor groove. This research opens avenues for the design of molecules that can modulate gene expression by targeting specific DNA sequences, thus contributing to the field of genetics and molecular biology (Swalley, Baird, & Dervan, 1996).

Catalysis and Green Chemistry

Rahmani et al. (2018) highlighted the use of a triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica for the efficient synthesis of pyridine-pyrimidines, demonstrating the compound's role in promoting sustainable and efficient chemical synthesis (Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018). This research contributes to the development of green chemistry practices by providing a more environmentally friendly approach to chemical synthesis.

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. For example, 3,5-dimethylpyrazole has been labeled with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H361 (Suspected of damaging fertility or the unborn child), and H373 (May cause damage to organs through prolonged or repeated exposure) .

Propiedades

IUPAC Name |

2,5-dimethyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-11-6-14(20(2)19-11)16(23)18-9-12-7-13(10-17-8-12)21-5-3-4-15(21)22/h6-8,10H,3-5,9H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPNFELNDQZWOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

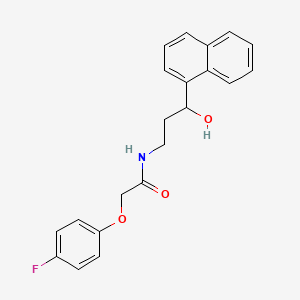

![2-{[3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2659860.png)

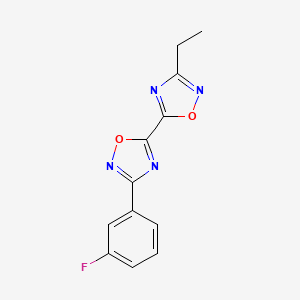

![N-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2659863.png)

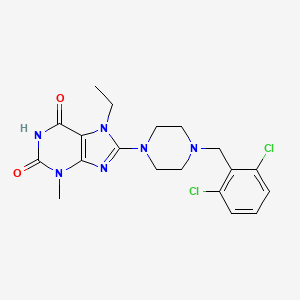

![1-(2-hydroxyethyl)-4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2659864.png)

![9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2659872.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2659875.png)

![2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2659878.png)

![1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2659882.png)